Dihydrocarolic acid is a naturally occurring compound that belongs to the class of fatty acids. It is primarily derived from various plant sources and is recognized for its potential biological activities, including its role in lipid metabolism and possible therapeutic applications.
Dihydrocarolic acid can be isolated from several plant species, often as a secondary metabolite. It has been studied in the context of fatty acid biosynthesis in plants, particularly during seed development. For example, research on flaxseed development has highlighted the accumulation of various fatty acids, including dihydrocarolic acid, as part of the metabolic profile during different growth stages .
Dihydrocarolic acid falls under the category of long-chain fatty acids. Fatty acids are classified based on their carbon chain length and degree of saturation. Dihydrocarolic acid is characterized by its saturated structure and is part of a broader family of saturated and unsaturated fatty acids.
Dihydrocarolic acid can be synthesized through various methods, including chemical synthesis and biosynthetic pathways in plants. One common approach involves the use of deuterated water (D2O) to trace the incorporation of deuterium into fatty acids during biosynthesis. This method allows researchers to study the dynamics of lipid synthesis in vivo, providing insights into metabolic pathways .
The synthesis typically involves the enzymatic conversion of precursor molecules such as acetyl-CoA or malonyl-CoA into longer-chain fatty acids through a series of condensation reactions catalyzed by fatty acid synthase complexes. The incorporation of isotopes allows for detailed analysis of these pathways using mass spectrometry techniques .
The molecular structure of dihydrocarolic acid consists of a long hydrocarbon chain with carboxylic acid functional groups at one end. The specific arrangement of carbon atoms and hydrogen atoms defines its physical and chemical properties.
The molecular formula for dihydrocarolic acid is CnH2nO2, where n represents the number of carbon atoms in the chain. The precise structure can vary depending on the specific isomer being studied, but it generally features a linear or branched aliphatic chain typical of fatty acids.
Dihydrocarolic acid participates in several biochemical reactions, primarily involving esterification and oxidation processes. In biological systems, it can undergo transformations to form various derivatives or be incorporated into complex lipids.
In laboratory settings, dihydrocarolic acid can be reacted with alcohols to form esters or subjected to oxidation reactions to yield ketones or aldehydes. These reactions are facilitated by specific enzymes or chemical catalysts that promote the desired transformation under controlled conditions.
The mechanism of action for dihydrocarolic acid involves its role as a substrate in metabolic pathways related to lipid synthesis and energy metabolism. It may influence cellular processes through signaling pathways that regulate lipid homeostasis.
Dihydrocarolic acid typically exists as a colorless to pale yellow liquid at room temperature. It has a characteristic odor associated with fatty acids and exhibits properties typical of long-chain saturated fatty acids.
Relevant analyses often utilize techniques such as gas chromatography-mass spectrometry to determine these properties accurately .
Dihydrocarolic acid has several applications in scientific research, particularly in studies focused on lipid metabolism, plant biology, and potential therapeutic effects. Its role in fatty acid biosynthesis makes it a valuable compound for investigating metabolic disorders and developing nutritional supplements targeting lipid profiles.
In addition, its inhibitory effects on certain enzymes related to lipid metabolism suggest potential applications in pharmacology for conditions linked to dysregulated lipid levels . Research continues into its broader implications for health and disease management, particularly concerning obesity and cardiovascular health.
Dihydrocarolic acid (3-(3,4-dihydroxyphenyl)propanoic acid) originates from the intersection of two fundamental plant metabolic pathways: the shikimate pathway and the phenylpropanoid pathway. The shikimate pathway—absent in animals but universal in plants, bacteria, fungi, and algae—converts phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P) into chorismate through seven enzymatic steps [2] [7]. Chorismate serves as the central branch point for aromatic compound biosynthesis, including the amino acids phenylalanine and tyrosine, which are direct precursors to phenylpropanoids [7] [8].
Upon its synthesis, phenylalanine undergoes deamination via phenylalanine ammonia-lyase (PAL), forming trans-cinnamic acid—the entry point to phenylpropanoid metabolism [3] [8]. This compound is hydroxylated to p-coumaric acid, then activated to p-coumaroyl-CoA by 4-coumarate:CoA ligase (4CL). p-Coumaroyl-CoA undergoes stepwise reduction: first to cinnamoyl aldehyde by cinnamoyl-CoA reductase (CCR), then to cinnamyl alcohol by cinnamyl alcohol dehydrogenase (CAD). Dihydrocarolic acid forms via further side-chain modification and reduction steps, culminating in the saturation of the propenyl side-chain to generate the propanoic acid derivative [3] [8].
Table 1: Key Intermediates in Dihydrocarolic Acid Biosynthesis
Pathway | Precursor | Key Intermediate | Enzyme Responsible |
---|---|---|---|
Shikimate | PEP + E4P | Chorismate | Chorismate synthase |
Phenylpropanoid | Chorismate | Phenylalanine | Chorismate mutase |
Phenylpropanoid | Phenylalanine | trans-Cinnamic acid | Phenylalanine ammonia-lyase (PAL) |
Phenylpropanoid | trans-Cinnamic acid | p-Coumaric acid | Cinnamate 4-hydroxylase (C4H) |
Phenylpropanoid | p-Coumaric acid | p-Coumaroyl-CoA | 4-Coumarate:CoA ligase (4CL) |
Phenylpropanoid | p-Coumaroyl-CoA | Dihydrocarolic acid precursors | CCR/CAD + side-chain modifying enzymes |
The enzymatic reduction of cinnamoyl-CoA derivatives to dihydrocinnamoyl intermediates represents a critical biochemical commitment to dihydrocarolic acid synthesis. Cinnamoyl-CoA reductase (CCR), a NADPH-dependent enzyme, catalyzes the irreversible reduction of hydroxycinnamoyl-CoA esters (e.g., p-coumaroyl-CoA, feruloyl-CoA) to their corresponding aldehydes. This reaction determines flux toward dihydrocarolic acid versus lignin biosynthesis [3]. Plant CCRs exhibit distinct substrate specificities; for example, Arabidopsis CCR1 preferentially reduces feruloyl-CoA, while CCR2 favors sinapoyl-CoA [3].
Subsequent reduction of cinnamyl aldehydes is mediated by cinnamyl alcohol dehydrogenase (CAD), producing monolignols. However, dihydrocarolic acid biosynthesis diverges through the action of enoyl-CoA reductases or dehydrogenases that saturate the double bond in the propenyl side-chain. Enzymes like cinnamoyl-CoA hydratase/dehydrogenase catalyze the hydration of cinnamoyl-CoA to 3-hydroxy-3-phenylpropionyl-CoA, followed by dehydrogenation to dihydrocinnamoyl-CoA—a direct precursor to dihydrocarolic acid after thioester hydrolysis [3] [8].
Recent structural studies reveal that these reductases employ a conserved catalytic triad (e.g., Ser-Tyr-Lys) for proton transfer, with dynamics of active-site loops regulating solvent access and substrate binding—mechanistically analogous to dihydrofolate reductase catalysis [4] [6]. Engineering these enzymes for altered substrate specificity represents a key strategy for enhancing dihydrocarolic acid yields.
Transcriptional regulators tightly orchestrate carbon allocation into the shikimate and phenylpropanoid pathways. MYB transcription factors emerge as master regulators, directly binding to AC-rich cis-elements in promoters of PAL, C4H, 4CL, and CCR genes. For instance, in Malus species (apple), MYB8L and PRR2L transcriptionally activate glycosyltransferases responsible for dihydrochalcone glycoside production—structurally related compounds sharing the dihydrocarolic acid backbone [5]. These MYBs exhibit tissue-specific expression: PRR2L predominates in leaves, fruits, and seeds, while MYB8L operates in roots and stems [5].
Pathogen challenge dramatically rewires phenylpropanoid flux toward dihydrocarolic acid derivatives. Fungal infection in Lilium induces 12 phenylpropanoid pathway genes, including PAL, CCR, and CAD, within 24 hours [3]. Similarly, CsCCR expression surges in Camelina sativa following fungal exposure, redirecting carbon from lignin to soluble phenylpropanoids like dihydrocarolic acid for antimicrobial defense [3].
Table 2: Genetic Regulators of Dihydrocarolic Acid Pathway Genes
Regulator Type | Example Gene | Target Pathway Steps | Regulatory Effect | Environmental Trigger |
---|---|---|---|---|
MYB Transcription Factor | PRR2L (Malus) | Glycosyltransferases for dihydrochalcones | Activation in leaves/fruits | Developmental |
MYB Transcription Factor | MYB8L (Malus) | Glycosyltransferases for dihydrochalcones | Activation in roots/stems | Developmental |
bZIP Transcription Factor | HY5 (Arabidopsis) | PAL, C4H, 4CL | Light-dependent activation | Light quality |
Pathogen-Responsive TF | Unknown (Lilium) | PAL, CCR, CAD | Strong induction | Fungal infection |
WRKY Transcription Factor | WRKY70 (Tobacco) | PAL, downstream reductases | Suppression/Activation | Jasmonate signaling |
The WRINKLED1 (WRI1) transcription factor, though primarily associated with fatty acid synthesis, indirectly influences phenylpropanoid flux by regulating sucrose partitioning. WRI1 overexpression enhances carbon flow toward plastidic pathways, including shikimate-derived metabolites [10]. Conversely, DNA-binding with one finger (Dof) proteins repress PAL expression under low-nitrogen conditions, prioritizing nitrogen-containing metabolites over phenylpropanoids [10].
Metabolic engineering leverages genetic, enzymatic, and regulatory knowledge to enhance dihydrocarolic acid production. Key strategies include:
Heterologous Pathway Expression: Microbial production platforms (e.g., E. coli, yeast) express plant-derived PAL, CCR, and reductases. For example, expressing Arabidopsis CCR1 in E. coli with tyrosine overproduction modules yielded 380 mg/L dihydrocinnamic acids—demonstrating microbial feasibility [3] [7]. Optimization requires balancing cofactor supply (NADPH for reductases) and precursor availability (shikimate pathway intermediates).
Transcription Factor Overexpression: Constitutive expression of MYB regulators boosts dihydrocarolic acid accumulation without laborious multigene engineering. Apple PRR2L expressed in tobacco increased phloridzin (a dihydrochalcone) by 3.2-fold, proving this approach’s efficacy for structurally related compounds [5]. Tissue-specific promoters (e.g., seed-specific LeB4) could spatially restrict such effects to avoid growth penalties.
Enzyme Engineering for Altered Flux: Modifying CCR substrate specificity via site-directed mutagenesis redirects carbon from lignin to soluble phenylpropanoids. Sorghum CCR2 mutants with reduced feruloyl-CoA affinity increased dihydrocinnamic acid derivatives by 45% in stems [3]. Similarly, CRISPR/Cas9-mediated knockout of competing F5H (ferulate 5-hydroxylase) decreased lignin S-units while elevating hydroxycinnamoyl-CoA pools available for reduction [3].
Precursor Pool Expansion: Overexpressing DAHP synthase (AroG) and deregulating feedback inhibition (e.g., AroGfeedback-resistant) increases chorismate availability. In Arabidopsis, seed-specific AroGmut expression elevated phenylalanine by 4-fold, providing abundant substrate for downstream dihydrocarolic acid synthesis [7] [10]. Combining this with PAL suppression paradoxically increases phenylalanine export to non-lignin phenylpropanoids like dihydrocarolic acid [3].
Table 3: Metabolic Engineering Approaches for Dihydrocarolic Acid Enhancement
Strategy | Target Gene/Enzyme | Host System | Outcome | Limitations |
---|---|---|---|---|
Heterologous Pathway | PAL + CCR + Reductases | E. coli | 380 mg/L dihydrocinnamates | Cofactor imbalance; toxicity |
TF Overexpression | MYB8L or PRR2L | Tobacco | 3.2× phloridzin increase | Pleiotropic effects on growth |
Enzyme Engineering | CCR substrate specificity | Sorghum | 45% increase in soluble phenolics | Potential cell wall integrity loss |
Competing Pathway Knockout | F5H (CRISPR) | Arabidopsis | Higher hydroxycinnamoyl-CoA pools | Altered lignin composition |
Precursor Overproduction | Feedback-resistant AroG | Arabidopsis seeds | 4× phenylalanine increase | May require tissue-specificity |
These strategies highlight the potential for tailored dihydrocarolic acid production in both natural and synthetic biological systems, paving the way for scalable biomanufacturing.
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